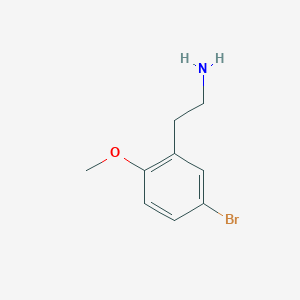![molecular formula C26H20O2 B3242008 3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- CAS No. 149743-78-2](/img/structure/B3242008.png)
3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl-
Descripción general
Descripción
3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- is a compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a naphthalene core fused with a pyran ring and substituted with a 4-methoxyphenyl and a phenyl group. These structural features make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- typically involves the condensation of naphthol with propargyl alcohol in the presence of a catalyst. One common method includes heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, although this method yields poor to moderate results . Substantial improvements have been achieved using ball-milling and catalytic indium(III) chloride, leading to excellent yields with minimal side products .
Industrial Production Methods
Industrial production methods for naphthopyrans often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches and mechanophores.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular probe.
Industry: Used in the development of smart materials, such as photochromic lenses and stress-sensing polymers.
Mecanismo De Acción
The mechanism of action of 3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- involves a photo-induced ring-opening reaction. Upon exposure to light, the compound undergoes an electrocyclic ring-opening to form a colored merocyanine dye . This process is reversible, and the compound can revert to its original form in the absence of light. The molecular targets and pathways involved include the absorption of photons, which induces electronic excitation and subsequent structural changes.
Comparación Con Compuestos Similares
Similar Compounds
2H-Naphtho[1,2-b]pyran: Another isomer with photochromic properties but different structural orientation.
3H-Naphtho[2,1-b]pyran, 3,3-bis(4-methoxyphenyl)-: A similar compound with two 4-methoxyphenyl groups instead of one.
Uniqueness
3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct photochromic and mechanochemical properties. The presence of both 4-methoxyphenyl and phenyl groups allows for fine-tuning of its optical and electronic characteristics, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-3-phenylbenzo[f]chromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c1-27-22-14-12-21(13-15-22)26(20-8-3-2-4-9-20)18-17-24-23-10-6-5-7-19(23)11-16-25(24)28-26/h2-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSWQXUXRQUBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222758 | |
| Record name | 3-(4-Methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149743-78-2 | |
| Record name | 3-(4-Methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149743-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















